Methyl 4-ethynylcyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-ethynylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,8-9H,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFRGJPOUEGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254116-41-0 | |
| Record name | methyl 4-ethynylcyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-ethynylcyclohexane-1-carboxylate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Methyl 4-ethynylcyclohexane-1-carboxylate, a valuable bifunctional building block for researchers and professionals in drug development and materials science. We will delve into its structure, a proposed synthetic pathway with detailed protocols, predicted spectroscopic data for its characterization, and its potential applications, particularly in the realm of click chemistry and medicinal chemistry.
Introduction: A Molecule of Strategic Importance
Methyl 4-ethynylcyclohexane-1-carboxylate is a fascinating molecule that combines a rigid cyclohexyl scaffold with two versatile functional groups: a methyl ester and a terminal alkyne. This unique combination makes it a highly attractive building block in organic synthesis. The cyclohexane core provides a three-dimensional element, which is increasingly sought after in drug design to escape the "flatland" of aromatic compounds. The methyl ester offers a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
The terminal alkyne functionality is of particular significance. It is a key participant in the Nobel Prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages.[1][2] This reaction's high yield, stereospecificity, and tolerance of a wide range of functional groups have made it a cornerstone of modern drug discovery, bioconjugation, and materials science.[3] The acetylene group itself is considered a "privileged structural feature" in medicinal chemistry, appearing in numerous approved drugs and serving as a valuable pharmacophore.[][5]
This guide will provide a detailed exploration of this promising, yet sparsely documented, chemical entity.
Molecular Structure and Properties
Methyl 4-ethynylcyclohexane-1-carboxylate possesses a molecular formula of C₁₀H₁₄O₂ and a molar mass of 166.22 g/mol .[6] The structure features a cyclohexane ring substituted at the 1- and 4-positions with a methyl carboxylate group and an ethynyl group, respectively. The cyclohexane ring can exist in both cis and trans isomeric forms, which may impart different biological activities and material properties. The presence of the rigid alkyne and the ester functionality on the flexible cyclohexane ring creates a molecule with a unique conformational landscape.
Table 1: Physicochemical Properties of Methyl 4-ethynylcyclohexane-1-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [6] |
| Molar Mass | 166.22 g/mol | [6] |
| IUPAC Name | Methyl 4-ethynylcyclohexane-1-carboxylate | N/A |
| CAS Number | 1254116-41-0 | [6] |
Synthesis of Methyl 4-ethynylcyclohexane-1-carboxylate: A Proposed Pathway
Proposed Synthetic Scheme
Caption: Proposed synthesis of Methyl 4-ethynylcyclohexane-1-carboxylate.
Step 1: Synthesis of 4-Ethynylcyclohexane-1-carboxylic Acid via Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable method for converting aldehydes and ketones into terminal alkynes.[7][8] This two-step procedure first generates a dibromoalkene, which is then treated with a strong base to yield the alkyne.
Experimental Protocol:
-
Formation of the Dibromo-olefin:
-
To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq.) portionwise.
-
Stir the resulting dark red mixture for 30 minutes at 0 °C.
-
Add a solution of Methyl 4-oxocyclohexane-1-carboxylate (1.0 eq.) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 4-(2,2-dibromovinyl)cyclohexane-1-carboxylate.
-
-
Formation of the Alkyne:
-
Dissolve the purified Methyl 4-(2,2-dibromovinyl)cyclohexane-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add n-butyllithium (2.2 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 4-ethynylcyclohexane-1-carboxylate.
-
Alternative Step: Esterification of 4-Ethynylcyclohexane-1-carboxylic Acid
Should the synthesis start from 4-oxocyclohexane-1-carboxylic acid, the Corey-Fuchs reaction would yield 4-ethynylcyclohexane-1-carboxylic acid. This can then be esterified to the desired product.
Experimental Protocol (Fischer Esterification):
-
Dissolve 4-ethynylcyclohexane-1-carboxylic acid (1.0 eq.) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 4-ethynylcyclohexane-1-carboxylate.
Structural Elucidation: Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Methyl 4-ethynylcyclohexane-1-carboxylate
| Technique | Predicted Peaks/Signals | Justification |
| ¹H NMR | δ ~3.67 (s, 3H, -OCH₃), δ ~2.3-2.5 (m, 1H, -CH-CO₂Me), δ ~2.0-2.2 (m, 1H, -CH-C≡CH), δ ~1.95 (s, 1H, -C≡CH), δ ~1.2-2.0 (m, 8H, cyclohexane ring protons) | The singlet for the methyl ester protons is characteristic. The acetylenic proton will appear as a singlet around 2.0 ppm. The cyclohexyl protons will be a series of complex multiplets. |
| ¹³C NMR | δ ~175 (-CO₂Me), δ ~83 (-C≡CH), δ ~69 (-C≡CH), δ ~52 (-OCH₃), δ ~40-45 (-CH-CO₂Me), δ ~25-35 (cyclohexane carbons) | The carbonyl carbon of the ester will be downfield. The two sp-hybridized carbons of the alkyne will be in the 70-85 ppm range. The methoxy carbon appears around 52 ppm. |
| FTIR (cm⁻¹) | ~3300 (C≡C-H stretch, sharp), ~2950-2850 (C-H stretch, aliphatic), ~2100 (C≡C stretch, weak), ~1735 (C=O stretch, ester) | The terminal alkyne C-H stretch is a sharp, characteristic peak. The C≡C stretch is often weak. The ester carbonyl stretch is a strong, prominent band. |
| Mass Spec (EI) | M⁺ at m/z 166. Other fragments may include [M-OCH₃]⁺ (m/z 135) and loss of the ethynyl group. | The molecular ion peak is expected. Fragmentation patterns will involve the loss of the ester and alkyne functionalities. |
Applications in Research and Development
The unique structural features of Methyl 4-ethynylcyclohexane-1-carboxylate position it as a valuable tool for researchers in several fields.
A Versatile Building Block for Drug Discovery
The incorporation of non-aromatic, three-dimensional scaffolds is a key strategy in modern medicinal chemistry to improve the physicochemical properties and novelty of drug candidates. The cyclohexane core of this molecule provides such a scaffold. The terminal alkyne allows for its use in click chemistry to rapidly generate libraries of compounds for biological screening.[3] The resulting triazole ring is not just a linker but can also act as a pharmacophore, participating in hydrogen bonding and other interactions with biological targets. The ethynyl group itself has been identified as a key feature in a number of approved drugs, contributing to target binding and metabolic stability.[][5][9]
Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials Science and Polymer Chemistry
Terminal alkynes are fundamental components in the synthesis of advanced materials. Through polymerization or incorporation into polymer backbones, Methyl 4-ethynylcyclohexane-1-carboxylate can be used to create novel polymers with tailored properties. The ester functionality can be further modified post-polymerization to introduce other chemical groups, leading to materials with applications in coatings, adhesives, and advanced composites.
Conclusion
Methyl 4-ethynylcyclohexane-1-carboxylate is a bifunctional molecule with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its synthesis is achievable through established chemical transformations. Its key structural features, a modifiable ester group on a 3D scaffold and a terminal alkyne ready for click chemistry, make it a highly valuable tool for the creation of novel and complex molecular architectures. This guide provides a solid foundation for researchers and scientists to explore the synthesis and application of this promising compound.
References
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A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Synthesis of methyl 4-oxocyclohexane-1-carboxylate. (n.d.). PrepChem.com. Retrieved January 28, 2026, from [Link]
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Methyl 4-ethynylcyclohexane-1-carboxylate. (n.d.). ChemBK. Retrieved January 28, 2026, from [Link]
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Corey-Fuchs Reaction. (n.d.). SynArchive. Retrieved January 28, 2026, from [Link]
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Corey-Fuchs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
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Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. (2008). SciSpace. Retrieved January 28, 2026, from [Link]
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Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020). PubMed. Retrieved January 28, 2026, from [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Using ethynylcyclohexane as a starting material and any other nee... (n.d.). Pearson. Retrieved January 28, 2026, from [Link]
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An In-depth Technical Guide to Methyl 4-ethynylcyclohexane-1-carboxylate: Properties, Safety, and Handling for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 4-ethynylcyclohexane-1-carboxylate, a bifunctional molecule with significant potential in synthetic chemistry and drug discovery. By integrating a terminal alkyne and a methyl ester onto a cyclohexane scaffold, this compound serves as a versatile building block for the synthesis of complex molecular architectures. This document goes beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights into its chemical properties, safe handling protocols, and potential research applications, ensuring both safety and experimental success.
Chemical Identity and Physicochemical Properties
Methyl 4-ethynylcyclohexane-1-carboxylate is a substituted cycloalkane containing both an ester and an ethynyl functional group. These features make it a valuable synthon, particularly in click chemistry and for the introduction of a rigid cyclohexane core into larger molecules.
| Property | Value | Source |
| CAS Number | 1254116-41-0 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| IUPAC Name | methyl 4-ethynylcyclohexane-1-carboxylate | [1] |
| Synonyms | Cyclohexanecarboxylic acid, 4-ethynyl-, methyl ester; Methyl 4-ethynylcyclohexanecarboxylate | [1] |
| SMILES | COC(=O)C1CCC(CC1)C#C | [1] |
| InChI Key | YSLFRGJPOUEGCG-UHFFFAOYSA-N | [1] |
Hazard Assessment and GHS Classification
A specific MSDS for Methyl 4-ethynylcyclohexane-1-carboxylate is not publicly available. Therefore, a conservative hazard assessment is derived from the analysis of structurally related compounds: Methyl cyclohexanecarboxylate[3], Ethynylcyclohexane[2][4], and general knowledge of cyclohexane derivatives.[5][6]
Anticipated GHS Hazard Statements:
-
H302: Harmful if swallowed. [1]
-
H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor. (based on related structures like methylcyclohexane and ethynylcyclohexane).[7][8]
Pictograms:
Signal Word: Warning [1][3] or Danger [7][8]
Causality of Hazards:
-
The ester functional group can be hydrolyzed in vivo to the corresponding carboxylic acid and methanol, which can contribute to systemic toxicity.
-
The cyclohexane ring contributes to the lipophilicity of the molecule, potentially facilitating absorption through the skin and distribution into tissues.[6]
-
The ethynyl group is a reactive moiety and can participate in various biochemical reactions. While not acutely toxic in this context, it is a site of potential metabolic activity.[2]
-
The overall structure suggests it may act as a central nervous system depressant , similar to other cyclohexane derivatives.[3][6]
Safe Handling and Storage Protocols
Given the anticipated hazards, stringent safety protocols are essential when working with Methyl 4-ethynylcyclohexane-1-carboxylate.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Potential reaction pathways for Methyl 4-ethynylcyclohexane-1-carboxylate.
5.2. Application in Drug Discovery
The cyclohexane core is a common motif in pharmaceuticals due to its conformational rigidity and metabolic stability. The ethynyl group allows for the covalent attachment of this scaffold to biomolecules or other pharmacophores via "click" chemistry, a powerful tool in modern drug development. The ester functionality provides a handle for further derivatization to modulate solubility and other pharmacokinetic properties.
Experimental Protocols
6.1. General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol outlines a general procedure for the conjugation of Methyl 4-ethynylcyclohexane-1-carboxylate with an azide-containing molecule.
-
Reaction Setup: In a clean, dry vial, dissolve Methyl 4-ethynylcyclohexane-1-carboxylate (1.0 eq.) and the desired azide (1.0-1.1 eq.) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2-0.5 eq.) in water.
-
Initiation: To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.) in water.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Justification of Choices:
-
Solvent System: The t-butanol/water mixture is commonly used for CuAAC reactions as it effectively solubilizes both organic and inorganic reagents.
-
Sodium Ascorbate: This reducing agent is crucial for maintaining copper in the active Cu(I) oxidation state.
-
Copper(II) Sulfate: A readily available and stable precursor for the active Cu(I) catalyst.
Conclusion
Methyl 4-ethynylcyclohexane-1-carboxylate is a promising building block for chemical synthesis and drug discovery. Its unique combination of a reactive alkyne, a modifiable ester, and a stable cyclohexane core offers a wide range of synthetic possibilities. A thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to its successful and safe utilization in the laboratory. By following the guidelines outlined in this technical guide, researchers can confidently and responsibly explore the full potential of this versatile molecule.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]
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ChemSynthesis. (2025). methyl 1-ethyl-6-oxo-2,4-cyclohexadiene-1-carboxylate. Retrieved from [Link]
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U.S. EPA. (2010). Provisional Peer-Reviewed Toxicity Values for Cyclohexane (CASRN 110-82-7). Retrieved from [Link]
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Methodological & Application
Application Note: A Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Using Methyl 4-ethynylcyclohexane-1-carboxylate
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," offering a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] This reaction is celebrated for its quantitative yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] This application note provides a detailed experimental guide for utilizing Methyl 4-ethynylcyclohexane-1-carboxylate , a non-aromatic, cyclic alkyne, in CuAAC reactions. While specific literature on this particular reactant is limited, this guide synthesizes established CuAAC principles to provide a robust starting point for researchers.
Methyl 4-ethynylcyclohexane-1-carboxylate offers a unique building block for introducing a non-planar, saturated cyclic scaffold into target molecules. This can be particularly advantageous in medicinal chemistry for exploring new chemical space and improving pharmacokinetic properties. This document will detail the mechanistic underpinnings of the CuAAC reaction, provide a step-by-step experimental protocol, and discuss key considerations for reaction setup, monitoring, and product purification.
The CuAAC Reaction: Mechanism and Key Components
The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers.[1] The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusive formation of the 1,4-regioisomer.[3][5]
The catalytic cycle, as illustrated below, involves several key steps:
Caption: The catalytic cycle of the CuAAC reaction.
A crucial aspect of the CuAAC reaction is the source of the active Cu(I) catalyst. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state. A more common and reliable approach is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6] This method ensures a consistent supply of the active Cu(I) catalyst throughout the reaction.
Experimental Protocol: CuAAC Reaction of Methyl 4-ethynylcyclohexane-1-carboxylate
This protocol provides a general procedure for the CuAAC reaction of Methyl 4-ethynylcyclohexane-1-carboxylate with a generic azide. It is intended as a starting point, and optimization of reactant ratios, catalyst loading, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
-
Methyl 4-ethynylcyclohexane-1-carboxylate (MW: 166.22 g/mol )
-
Azide coupling partner (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: A 1:1 mixture of tert-butanol and water is a common starting point for many CuAAC reactions. Other potential solvents include THF, DMF, and DMSO, depending on the solubility of the reactants.
-
Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)
-
Nitrogen or Argon source for inert atmosphere (optional but recommended)
Reaction Setup Workflow
Caption: A typical workflow for a CuAAC reaction.
Step-by-Step Procedure
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve Methyl 4-ethynylcyclohexane-1-carboxylate (1.0 eq.) and the chosen azide (1.0 - 1.2 eq.) in the selected solvent system (e.g., 1:1 t-BuOH/H₂O). The concentration should be in the range of 0.1 to 1.0 M.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (typically 1-5 mol%).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%). An excess of the reducing agent is often used to prevent catalyst oxidation.
-
Reaction: Stir the reaction mixture vigorously at room temperature. While many CuAAC reactions are complete within a few hours, some may require gentle heating (e.g., 40-60 °C) or extended reaction times.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation and Expected Outcomes
The following table provides a set of hypothetical starting conditions for the CuAAC reaction of Methyl 4-ethynylcyclohexane-1-carboxylate with benzyl azide.
| Parameter | Recommended Value | Rationale |
| Alkyne:Azide Ratio | 1 : 1.1 | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 2 mol% | Sufficient for catalysis in many cases; can be increased if the reaction is sluggish. |
| Reducing Agent (Na-Ascorbate) | 5 mol% | Ensures the copper remains in the active Cu(I) state. |
| Solvent | 1:1 t-BuOH/H₂O | A versatile solvent system that can accommodate a range of polarities. |
| Temperature | Room Temperature | CuAAC reactions are typically efficient at ambient temperatures. |
| Reaction Time | 2-24 hours | Highly dependent on the specific substrates; should be monitored. |
Expected Yield: Based on typical CuAAC reactions, yields for the formation of the triazole product are expected to be high, often in the range of 80-95%.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Slow or no reaction | Inactive catalyst (oxidized to Cu(II)) | Add more sodium ascorbate. Ensure the reaction is protected from excessive oxygen exposure. |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF, DMSO). Gentle heating may also improve solubility. | |
| Steric hindrance | Increase catalyst loading and/or reaction temperature. Consider using a ligand to enhance catalyst activity. | |
| Formation of side products | Oxidative homocoupling of the alkyne | Ensure a sufficient excess of sodium ascorbate is present. Degassing the solvent prior to use can also be beneficial. |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a powerful and reliable method for the synthesis of 1,2,3-triazoles. This application note provides a comprehensive, albeit representative, protocol for the use of Methyl 4-ethynylcyclohexane-1-carboxylate in CuAAC reactions. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can effectively utilize this versatile building block to construct novel molecular architectures for a wide range of applications in chemistry and drug development. As with any new substrate, empirical optimization of the reaction conditions is key to achieving the best possible results.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[7][8][9]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
ChemBK. Methyl 4-ethynylcyclohexane-1-carboxylate. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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- 4. alliedacademies.org [alliedacademies.org]
- 5. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
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- 8. chembk.com [chembk.com]
- 9. Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in Couplings with Methyl 4-ethynylcyclohexane-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions, specifically the Sonogashira coupling, involving the sterically demanding aliphatic alkyne, Methyl 4-ethynylcyclohexane-1-carboxylate. Our goal is to provide a logical, in-depth framework for diagnosing and resolving issues of low conversion and yield, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered during the coupling process.
Q1: My reaction shows zero conversion, and I've only recovered my starting materials. Where do I even begin?
A: When a reaction fails completely, the issue is often fundamental. Before re-running the entire experiment, perform a systematic check of the three pillars of the reaction: catalyst activity, reagent integrity, and reaction environment.
-
Catalyst System: Is your palladium catalyst active? Palladium(0) species are the active catalysts in the cycle. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can fail. Ensure your palladium and copper co-catalysts have not degraded; use fresh batches if in doubt.[1]
-
Reaction Environment: Sonogashira couplings are notoriously sensitive to oxygen.[2] Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[1][3] Ensure your solvent was properly degassed (see Protocol 1) and the reaction was maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
-
Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst.[1] Ensure your aryl/vinyl halide and your Methyl 4-ethynylcyclohexane-1-carboxylate are pure.
Q2: My reaction mixture turned black and a precipitate formed. What happened?
A: The formation of a black precipitate is almost certainly "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[1] This deactivates the catalyst and halts the reaction. Key causes include:
-
Oxygen Contamination: The most common culprit. Rigorous degassing is essential.
-
Solvent Choice: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[4][5]
-
High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition, especially with less stable ligands like triphenylphosphine (PPh₃).[5]
-
Impurities: Trace impurities can nucleate the aggregation of palladium atoms.
Q3: I see significant formation of a side product that appears to be a dimer of my alkyne. What is this and how can I prevent it?
A: You are observing the Glaser homocoupling byproduct.[3] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[6] To mitigate this:
-
Improve Degassing: The most critical step is to rigorously exclude oxygen from your reaction.
-
Reduce Copper Loading: Often, only a catalytic amount of copper is needed. Using a large excess can accelerate homocoupling.[2] Some chemists suggest that the formation of the copper acetylide is not rate-limiting, and excess copper can be detrimental.[2]
-
Consider a Copper-Free Protocol: Copper-free Sonogashira reactions are a well-established alternative to avoid this issue entirely.[1][7] These reactions may require different ligands, bases, or higher temperatures to proceed efficiently.[3]
Systematic Troubleshooting Guide: A Deeper Dive
If initial troubleshooting doesn't solve the problem, a more systematic approach is required. The unique structure of Methyl 4-ethynylcyclohexane-1-carboxylate—an aliphatic, sterically hindered alkyne—presents specific challenges that must be addressed.
1. The Substrate: Steric Hindrance and Reactivity
The cyclohexane ring is a bulky, three-dimensional substituent. Its conformational flexibility means the ethynyl group can occupy either an axial or a more stable equatorial position. The approach of the bulky palladium complex to the alkyne can be sterically hindered, slowing the reaction.[8][9]
-
Problem: Slow or stalled reaction due to steric hindrance from the cyclohexane moiety.
-
Causality: The bulky cyclohexane ring impedes the coordination of the alkyne to the metal centers. This is a more significant issue with aliphatic alkynes compared to linear or aromatic ones.[3]
-
Solution: Switch to a more effective ligand. Standard ligands like PPh₃ may not be sufficient. Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[5] These ligands create a more reactive, coordinatively unsaturated palladium center that is better at activating hindered substrates.[5][10]
| Ligand Type | Examples | Rationale for Use with Hindered Substrates | Citation |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and bulky, increasing catalyst activity. Air-sensitive. | [10] |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky biaryl phosphines that stabilize the catalyst and facilitate difficult oxidative addition and reductive elimination steps. | [5] |
| Bidentate Ligands | dppf | Can provide additional stability to the palladium center in challenging couplings. | [5] |
2. The Catalyst System: Palladium and Copper
The choice and handling of your catalysts are paramount.
-
Problem: Low catalyst activity or rapid decomposition.
-
Causality: The active Pd(0) species is unstable. The ligands stabilize it, but the wrong ligand choice for a specific substrate can lead to failure.[5] The copper co-catalyst, while accelerating the key transmetalation step, can also introduce side reactions.[6]
-
Solutions & Optimization:
-
Palladium Source: Use a high-quality precatalyst. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) source that must be reduced first.
-
Ligand Screening: If steric hindrance is the suspected issue, perform a screen of ligands from the table above. The optimal ligand is often found empirically.[10]
-
Copper Co-catalyst: Ensure you are using fresh, high-quality CuI. It should be off-white or light tan, not green or brown.[1] Consider using copper(I) thiophene-2-carboxylate (CuTC) as an alternative additive, which can be effective for difficult substrates.[2]
-
3. Reaction Conditions: Solvent, Base, and Temperature
These three parameters are interconnected and must be optimized in concert.
-
Problem: Low conversion despite an active catalyst and pure reagents.
-
Causality: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[11] The base is crucial for deprotonating the terminal alkyne and neutralizing the HX generated in the catalytic cycle.[3]
-
Solutions & Optimization:
-
Base Selection: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are standard and can often be used as the solvent.[3] For difficult couplings, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, especially in copper-free systems.[5] The amine base also plays a role in the catalytic cycle by coordinating to the palladium complex.[3]
-
Solvent Screening: If a standard solvent like THF/amine mixture isn't working, consider screening other options. Aprotic polar solvents like DMF or NMP, or nonpolar solvents like toluene or dioxane, can have a profound effect on the reaction outcome.[5][11]
-
Temperature Adjustment: For sluggish reactions, particularly with less reactive aryl bromides or chlorides, increasing the temperature is often necessary.[2] Monitor for catalyst decomposition (blackening) when heating. A good starting point is room temperature for aryl iodides, and 50-80 °C for aryl bromides.[1]
-
| Parameter | Initial Condition | Alternative Options for Optimization | Rationale |
| Solvent | THF, Toluene | DMF, Dioxane, Acetonitrile | Affects solubility, catalyst stability, and reaction rate.[11] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | K₃PO₄, Cs₂CO₃, DBU | Base strength and type can significantly influence the rate of alkyne deprotonation and catalyst activity.[5] |
| Temperature | Room Temperature | 40 °C → 60 °C → 80 °C | Increases reaction rate but may also accelerate catalyst decomposition.[2] |
Visualizing the Problem: Workflows and Mechanisms
Understanding the logical flow of troubleshooting and the underlying reaction mechanism can provide critical insights.
Caption: The interconnected Palladium and Copper catalytic cycles.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol provides a starting point for the coupling of an aryl bromide with Methyl 4-ethynylcyclohexane-1-carboxylate.
-
Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) 3-5 times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add degassed solvent (e.g., a 3:1 mixture of THF and DIPA). Add Methyl 4-ethynylcyclohexane-1-carboxylate (1.2 equiv).
-
Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed reaction mixture to three freeze-pump-thaw cycles.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., start at room temperature or 50 °C). [1]6. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. [1]7. Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate. Proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: Freeze-Pump-Thaw Degassing
This technique is highly effective for removing dissolved oxygen from reaction solvents and mixtures.
-
Freeze: Place your sealed reaction flask (ensure it can withstand pressure changes) in a cold bath of liquid nitrogen until the contents are completely frozen solid.
-
Pump: With the mixture still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solid.
-
Thaw: Close the flask to the vacuum line. Remove the flask from the liquid nitrogen bath and allow it to thaw completely in a room temperature water bath. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire cycle two more times for a total of three cycles. After the final thaw, backfill the flask with an inert gas like argon or nitrogen.
References
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Fiveable. (n.d.). Sonogashira coupling Definition. Organic Chemistry II Key Term. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]
-
YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.lucp.net [books.lucp.net]
Technical Support Center: Optimizing Catalyst Loading for Methyl 4-ethynylcyclohexane-1-carboxylate Click Chemistry
Welcome to the technical support center for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, with a specific focus on the use of Methyl 4-ethynylcyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental hurdles. Our approach is grounded in explaining the "why" behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the click chemistry of Methyl 4-ethynylcyclohexane-1-carboxylate.
Q1: What is the recommended starting catalyst loading for the click reaction with Methyl 4-ethynylcyclohexane-1-carboxylate?
For a typical small-scale reaction, a good starting point for catalyst loading is 1-5 mol% of a copper(II) sulfate (CuSO₄) precursor with 5-10 mol% of a reducing agent like sodium ascorbate.[1][2] The use of a stabilizing ligand is also highly recommended.
Q2: How does the stereochemistry of Methyl 4-ethynylcyclohexane-1-carboxylate affect the reaction?
Methyl 4-ethynylcyclohexane-1-carboxylate exists as cis and trans isomers. While both isomers will undergo the click reaction, the reaction rate might differ slightly due to the steric accessibility of the ethynyl group. The trans isomer, with the ethynyl group in a less sterically hindered equatorial position, may react more readily. For sterically hindered alkynes, specific catalyst systems, such as those with N-heterocyclic carbene (NHC) ligands, have been shown to be particularly effective.[1]
Q3: My reaction is sluggish or has stalled. What are the likely causes?
The most common cause for a sluggish or stalled CuAAC reaction is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[2][3] Other potential causes include insufficient catalyst loading, poor solubility of reactants, or the presence of impurities that can chelate with the copper catalyst.
Q4: Is a ligand necessary for this reaction?
While the reaction can proceed without a ligand, it is highly recommended to include one. Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilize the active Cu(I) oxidation state, prevent catalyst disproportionation, and can significantly accelerate the reaction rate, especially when working with low reactant concentrations.[4][5][6]
Q5: What is the best solvent for the click reaction with Methyl 4-ethynylcyclohexane-1-carboxylate?
The CuAAC reaction is remarkably versatile in its solvent compatibility.[1] For Methyl 4-ethynylcyclohexane-1-carboxylate, which is a relatively nonpolar molecule, common organic solvents like THF, acetonitrile, dichloromethane, or a mixture of t-butanol and water are excellent choices.[5][7] The choice of solvent may also depend on the solubility of the azide coupling partner.
Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented guide to address specific issues you might encounter.
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Action |
| Catalyst Inactivation (Oxidation of Cu(I) to Cu(II)) | This is the most frequent issue.[2][3] Ensure your reaction is set up under an inert atmosphere (nitrogen or argon) if possible, although it's not always strictly necessary for robust systems. Add a fresh solution of sodium ascorbate (5-10 mol%) to the reaction mixture. If the reaction proceeds, it confirms catalyst oxidation was the issue. For future reactions, consider using a slight excess of the reducing agent from the start.[1] |
| Insufficient Catalyst Loading | While click chemistry is efficient, sterically demanding substrates like the cyclohexyl derivative might require a higher catalyst loading. Incrementally increase the CuSO₄ concentration to 5-10 mol% and sodium ascorbate to 10-20 mol%. |
| Poor Reagent Quality | Ensure the purity of your Methyl 4-ethynylcyclohexane-1-carboxylate and the azide partner. Impurities can sometimes interfere with the catalyst. Verify the integrity of your sodium ascorbate solution, as it can degrade over time. It is best to prepare it fresh. |
| Inadequate Mixing | If the reaction is heterogeneous, ensure vigorous stirring to maximize the interaction between reactants and the catalyst. |
Problem 2: Presence of Side Products, Primarily Alkyne Homocoupling (Glaser Coupling)
| Possible Cause | Troubleshooting Action |
| Insufficient Reducing Agent | The homocoupling of terminal alkynes is an oxidative process that competes with the desired click reaction, especially in the presence of oxygen and Cu(II).[5] Increasing the concentration of sodium ascorbate to maintain a reducing environment can suppress this side reaction.[1] |
| High Catalyst Concentration | In some cases, very high concentrations of copper can promote side reactions. If you are using a high catalyst load, try reducing it while ensuring the use of a stabilizing ligand. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Action |
| Residual Copper in the Product | Copper can be challenging to remove completely, which is a concern for biological applications. After the reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride to sequester and remove the copper ions. |
| Co-elution with Ligand | If using a non-polar ligand like TBTA, it may co-elute with your product during chromatography. Consider using a water-soluble ligand like THPTA, which can be easily removed with an aqueous wash.[8] |
Experimental Protocols
Protocol 1: Standard Click Reaction of Methyl 4-ethynylcyclohexane-1-carboxylate
This protocol provides a starting point for the reaction. Optimization may be required based on the specific azide used.
Materials:
-
Methyl 4-ethynylcyclohexane-1-carboxylate
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
-
In a reaction vial, dissolve Methyl 4-ethynylcyclohexane-1-carboxylate (1.0 eq) and the azide partner (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare the catalyst solution by dissolving THPTA (0.05 eq) in a small amount of water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq). The solution should turn a light blue.
-
Add the catalyst solution to the reaction mixture containing the alkyne and azide.
-
Prepare a fresh solution of sodium ascorbate (0.10-0.20 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The solution may change color.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with a saturated aqueous solution of EDTA, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst and Ligand Loading Optimization
| Entry | CuSO₄ (mol%) | Sodium Ascorbate (mol%) | Ligand (mol%) | Solvent | Time (h) | Conversion (%) |
| 1 | 1 | 5 | None | t-BuOH/H₂O | 24 | 45 |
| 2 | 1 | 5 | 5 (THPTA) | t-BuOH/H₂O | 8 | >95 |
| 3 | 5 | 10 | 5 (THPTA) | t-BuOH/H₂O | 2 | >98 |
| 4 | 0.5 | 2 | 2 (THPTA) | t-BuOH/H₂O | 12 | >95 |
This table is a representative example of an optimization study and actual results may vary.
Visualizations
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
Caption: A general experimental workflow for the CuAAC reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion in CuAAC reactions.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Garg, A., & Kaur, A. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6145-6204. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Click chemistry. Retrieved from [Link]
-
Mondal, P., & Bora, U. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 8(1), 1055–1068. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions. Retrieved from [Link]
-
ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5853–5863. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1986–1997. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]
-
MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(7), 748. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Cell Biology, 103, 1-17. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7592-7610. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(7), 748. Retrieved from [Link]
-
Reddit. (2022, September 7). Low yields in Click rxn. Retrieved from [Link]
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- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Preventing Diyne Formation with Methyl 4-ethynylcyclohexane-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-ethynylcyclohexane-1-carboxylate. This guide is designed to provide in-depth troubleshooting and practical solutions to a common challenge encountered during its use: the unwanted formation of the homocoupled diyne byproduct. Our goal is to equip you with the knowledge to diagnose, prevent, and control this side reaction, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is diyne formation and why is it a problem with Methyl 4-ethynylcyclohexane-1-carboxylate?
A1: Diyne formation, specifically the Glaser or Hay coupling, is an oxidative homocoupling of terminal alkynes.[1][2] In the case of Methyl 4-ethynylcyclohexane-1-carboxylate, two molecules of the starting material react to form a symmetrical 1,3-diyne. This is a significant issue as it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be challenging to separate, complicating downstream purification.[3]
Q2: What are the primary drivers of diyne formation?
A2: The primary culprits are copper(I) catalysts and the presence of an oxidant, most commonly molecular oxygen.[2][4] The reaction is particularly prevalent in copper-catalyzed cross-coupling reactions like the Sonogashira coupling.[5][6]
Q3: Can the structure of Methyl 4-ethynylcyclohexane-1-carboxylate influence its tendency for diyne formation?
A3: Yes. While the fundamental reactivity lies with the terminal alkyne, the cyclohexyl ring can present some steric hindrance that may influence the rate of homocoupling compared to less bulky terminal alkynes.[7] However, this steric bulk is generally not sufficient to completely prevent the side reaction. The methyl ester group is generally stable under typical coupling conditions but can be sensitive to harsh basic or acidic conditions used during workup or purification.[8][9]
Q4: How can I detect the presence of the diyne byproduct in my reaction mixture?
A4: The diyne byproduct can be detected and quantified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the starting material, desired product, and the diyne.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective. The diyne will have characteristic signals, and the disappearance of the terminal alkyne proton signal (typically a singlet) in ¹H NMR is a key indicator of its consumption.[12][13][14]
Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic approach to troubleshooting and preventing diyne formation in your experiments with Methyl 4-ethynylcyclohexane-1-carboxylate.
Problem 1: Significant Diyne Formation in a Copper-Catalyzed Reaction (e.g., Sonogashira Coupling)
Symptoms:
-
Low yield of the desired cross-coupled product.
-
A major byproduct is observed by TLC, HPLC, or NMR, which is subsequently identified as the homocoupled diyne.
-
Rapid consumption of the starting alkyne without a corresponding increase in the desired product.
Root Cause Analysis and Solutions:
The formation of the diyne in copper-catalyzed reactions is a classic side reaction. The mechanism involves the copper-mediated oxidative coupling of the terminal alkyne.
Solution Workflow:
Caption: Troubleshooting workflow for excessive diyne formation.
Detailed Protocols and Explanations:
-
1.1 Implement a Strictly Inert Atmosphere:
-
Causality: The Glaser-Hay coupling is an oxidative process that requires an oxidant, with atmospheric oxygen being the most common culprit.[2] By rigorously excluding oxygen, you can significantly suppress this side reaction.
-
Protocol:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Degas all solvents and liquid reagents by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Conduct the entire reaction, including reagent addition and sampling, under a positive pressure of high-purity nitrogen or argon.[15]
-
-
-
1.2 Optimize Copper(I) Catalyst Loading:
-
Causality: While catalytic amounts of copper(I) are necessary for many cross-coupling reactions, an excess can accelerate the undesired homocoupling.
-
Protocol:
-
Screen a range of copper(I) iodide (CuI) or copper(I) bromide (CuBr) concentrations, starting from as low as 0.5 mol% and incrementally increasing to find the optimal balance between the desired reaction rate and minimal diyne formation.
-
Ensure the copper(I) salt is of high purity and stored under an inert atmosphere, as oxidized copper species can also influence the reaction.
-
-
-
1.3 Introduce a Reducing Agent (for specific applications):
-
Causality: The presence of a mild reducing agent can help maintain the copper catalyst in its active Cu(I) state and prevent the oxidative cycle required for diyne formation. This is particularly relevant in reactions where the desired product is stable to the reducing agent.
-
Protocol:
-
Consider the addition of a stoichiometric or slight excess of a reducing agent like triphenylphosphine (PPh₃) or a mild reducing agent compatible with your reaction conditions.
-
This approach requires careful consideration of the compatibility of the reducing agent with other reagents in your reaction.
-
-
Problem 2: Diyne Formation Persists Despite an Inert Atmosphere
Symptoms:
-
Even with careful inert atmosphere techniques, a noticeable amount of diyne byproduct is still forming.
-
The reaction may be sluggish, leading to longer reaction times and more opportunity for side reactions.
Root Cause Analysis and Solutions:
If diyne formation persists, it may be necessary to employ more robust strategies that either temporarily block the reactive terminal alkyne or eliminate the need for the problematic copper catalyst altogether.
Solution Workflow:
Caption: Advanced strategies for persistent diyne formation.
Detailed Protocols and Explanations:
-
2.1 Employ a Protecting Group Strategy:
-
Causality: By temporarily "capping" the acidic proton of the terminal alkyne with a protecting group, you prevent it from participating in the homocoupling reaction.[16] The trimethylsilyl (TMS) group is a common and effective choice that is compatible with the methyl ester functionality.[17]
-
Protocol for TMS Protection:
-
Dissolve Methyl 4-ethynylcyclohexane-1-carboxylate (1.0 equiv.) in an anhydrous solvent like THF or dichloromethane under an inert atmosphere.
-
Add a base such as triethylamine (1.5 equiv.) or diisopropylethylamine (1.5 equiv.).
-
Slowly add trimethylsilyl chloride (TMSCl) (1.2 equiv.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, extract with an organic solvent, dry, and concentrate. Purify the TMS-protected alkyne by column chromatography.
-
-
Protocol for TMS Deprotection:
-
After your desired reaction with the protected alkyne, dissolve the TMS-protected compound in a solvent like methanol or THF.
-
Add a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.1 equiv.) or potassium carbonate (K₂CO₃) in methanol.[18]
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Work up and purify to obtain the deprotected product.
-
-
-
2.2 Switch to a Copper-Free Sonogashira Protocol:
-
Causality: By eliminating the copper co-catalyst, you remove the primary catalyst for the Glaser-Hay homocoupling side reaction.[19][20][21]
-
Protocol for a Generic Copper-Free Sonogashira:
-
In a glovebox or under a strictly inert atmosphere, combine the aryl/vinyl halide (1.0 equiv.), Methyl 4-ethynylcyclohexane-1-carboxylate (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a palladium N-heterocyclic carbene complex, 1-5 mol%), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU) in an anhydrous, deoxygenated solvent (e.g., DMF, dioxane, or toluene).
-
Heat the reaction to the appropriate temperature (typically between 60-120 °C) and monitor its progress by TLC, HPLC, or GC-MS.
-
Upon completion, cool the reaction, perform an appropriate workup, and purify the product by column chromatography.
-
-
Quantitative Data Summary
| Strategy | Key Parameters | Typical Values | Expected Outcome |
| Inert Atmosphere | Oxygen Content | < 10 ppm | Significant reduction in diyne formation. |
| Copper Catalyst Optimization | [CuI] or [CuBr] | 0.5 - 2.0 mol% | Minimized homocoupling while maintaining desired reaction rate. |
| Protecting Group | Protecting Agent | TMSCl, TESCl | Complete prevention of diyne formation during the coupling step. |
| Copper-Free Conditions | Copper Co-catalyst | None | Elimination of the primary pathway for diyne formation. |
Analytical Characterization of the Diyne Byproduct
The expected diyne byproduct from the homocoupling of Methyl 4-ethynylcyclohexane-1-carboxylate is 1,4-bis(4-carbomethoxycyclohexyl)buta-1,3-diyne .
-
¹H NMR Spectroscopy:
-
The most notable change will be the disappearance of the singlet corresponding to the terminal alkyne proton in the starting material.
-
The signals for the cyclohexyl protons and the methyl ester protons will be present, likely with some minor shifts in their chemical environment compared to the starting material.
-
-
¹³C NMR Spectroscopy:
-
The appearance of new signals in the alkyne region (typically 60-90 ppm) corresponding to the four sp-hybridized carbons of the diyne moiety. The two internal carbons will have a different chemical shift from the two external carbons.[22]
-
-
HPLC-UV:
-
The diyne is a more conjugated and generally less polar molecule than the starting material. It will therefore have a different retention time on a reverse-phase HPLC column (typically a longer retention time) and a distinct UV-Vis absorption profile.
-
References
- Sonogashira Cross-Coupling. J&K Scientific LLC. (2021).
- Sonogashira cross-coupling reaction. (2020). YouTube.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. (2021).
- Sonogashira Coupling. Organic Chemistry Portal.
- The Sonogashira Coupling on Palladium Milling Balls—A new Reaction P
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. (2006).
- A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
- Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
- Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing).
- Glaser coupling. Wikipedia.
- 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Homocoupling of Terminal Alkynes Catalysed by Ultrafine Copper Nanoparticles on Titania. Universidad de Alicante. (2011).
- Deprotection of Silyl Ethers. Gelest Technical Library.
- Development of (Trimethylsilyl)ethyl Ester Protected Enolates and Applications in Palladium-Catalyzed Enantioselective Allylic Alkylation: Intermolecular Cross-Coupling of Functionalized Electrophiles. Organic Chemistry Portal. (2014).
- Substituted 1,3-diyne synthesis by C-C coupling. Organic Chemistry Portal.
- Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions.
- Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH.
- Does anyone has done selective deprotection of methyl ester of sialic acid in presence of pivaloyl group?
- Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.
- Development of optimized conditions for Glaser-Hay bioconjug
- Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. (2014).
- Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies.
- Esterifications with 2-(Trimethylsilyl)
- Methyl Esters. Organic Chemistry Portal.
- 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne.
- 9.3 Synthesis of Alkynes. Organic Chemistry. YouTube. (2020).
- Glaser Coupling. Alfa Chemistry.
- Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com.
- Methyl-Ester Protection and Deprotection. J&K Scientific LLC. (2025).
- TMS deprotection of acid- and base-sensitive substr
- HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column. Thermo Fisher Scientific.
- NO C02Bn.
-
NMR Analyses of-1,3-Bridged Calix[23]arene Conformations. ChemRxiv.
- A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central.
- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. (2021).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. MDPI.
Sources
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl Esters [organic-chemistry.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
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- 14. mdpi.com [mdpi.com]
- 15. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 17. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 19. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. spectrabase.com [spectrabase.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Navigating "Click Chemistry" with Sterically Hindered Substrates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with a special focus on challenging substrates like Methyl 4-ethynylcyclohexane-1-carboxylate and sterically hindered azides. As a Senior Application Scientist, I understand that while "click chemistry" is renowned for its reliability, reactions involving bulky substrates can present unique challenges.[1][2][3] This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your experiments.
Part 1: Troubleshooting Guide for Reactions with Sterically Hindered Azides
Issue 1: Low or No Product Yield
You've set up your reaction with Methyl 4-ethynylcyclohexane-1-carboxylate and a bulky secondary or tertiary azide, but after the expected reaction time, TLC or LC-MS analysis shows little to no formation of the desired 1,2,3-triazole product.
-
Cause A: Insufficient Catalyst Activity due to Steric Hindrance. The transition state of the CuAAC reaction involves the coordination of both the alkyne and the azide to the copper center.[2] Significant steric bulk on the azide can impede its approach and coordination, thereby increasing the activation energy of the reaction.
-
Solution 1: Employ a More Effective Catalyst System. For sterically demanding substrates, standard copper sources like copper(II) sulfate with sodium ascorbate may not be sufficient. N-heterocyclic carbene (NHC)-copper complexes, such as [CuCl(TPh)] (where TPh is 1,4-diphenyl-1,2,3-triazol-5-ylidene), have been shown to be particularly effective for reactions involving sterically hindered azides and alkynes.[4] These catalysts can enhance the reaction rate and lead to excellent yields even at room temperature.[4] Ring-expanded NHC ligands have also demonstrated superior performance compared to their five-membered counterparts.[5]
-
Solution 2: Increase Catalyst Loading. While typically used in catalytic amounts, for sluggish reactions involving hindered substrates, increasing the copper catalyst loading (e.g., from 1-5 mol% to 10 mol%) can sometimes drive the reaction to completion. However, this should be done with caution as it can also lead to increased side products and difficulties in purification.
-
-
Cause B: Oxidation of the Cu(I) Catalyst. The catalytically active species in the CuAAC reaction is Cu(I).[2] Exposure to oxygen can readily oxidize Cu(I) to the inactive Cu(II) state, effectively halting the catalytic cycle.[2]
-
Solution 1: Rigorous Exclusion of Oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Solution 2: Use an Excess of Reducing Agent. When generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), use a sufficient excess of a reducing agent like sodium ascorbate.[4] This helps to maintain a high concentration of the active Cu(I) species throughout the reaction.[4]
-
-
Cause C: Inappropriate Ligand Choice or Concentration. Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[2][6] However, the wrong ligand or an incorrect ligand-to-copper ratio can be detrimental.
-
Solution: Select and Optimize Your Ligand. For sterically hindered reactions, strongly coordinating ligands are often necessary. Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are commonly used to accelerate the CuAAC reaction.[7] However, for particularly challenging substrates, consider more specialized ligands. It's crucial to optimize the ligand-to-copper ratio, as an excess of a strongly coordinating ligand can sometimes lead to the formation of inactive, coordinatively saturated copper complexes.
-
Issue 2: Formation of Side Products
Your reaction yields the desired triazole, but you also observe significant amounts of side products, complicating purification.
-
Cause: Oxidative Homocoupling of the Alkyne (Glaser Coupling). In the presence of oxygen and a copper catalyst, terminal alkynes like Methyl 4-ethynylcyclohexane-1-carboxylate can undergo oxidative homocoupling to form a diacetylene byproduct. This side reaction is promoted by Cu(II) species.
-
Solution: Minimize Oxygen and Use Excess Ascorbate. As mentioned previously, rigorous exclusion of oxygen is paramount. The use of a slight excess of sodium ascorbate not only regenerates the active Cu(I) catalyst but also effectively prevents the formation of oxidative homocoupling products.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My sterically hindered azide is a tertiary azide. Will the CuAAC reaction still work?
A: Yes, the CuAAC reaction is known to be tolerant of a wide range of functional groups and steric hindrance, including tertiary azides.[8] However, the reaction rate is generally slower compared to primary or secondary azides. You will likely need to employ the optimization strategies discussed above, such as using a more active catalyst system (e.g., an NHC-copper complex), optimizing the ligand, and ensuring rigorous exclusion of oxygen.[4][8]
Q2: I am working in a biological system and am concerned about copper cytotoxicity. What are my options?
A: This is a valid concern. For biological applications where copper toxicity is an issue, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[9][] SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a metal catalyst.[][11] This makes it highly biocompatible and ideal for applications like live-cell imaging and bioconjugation.[11]
Q3: How does the choice of solvent affect the reaction with my bulky substrates?
A: The CuAAC reaction can be performed in a variety of solvents, including water and organic solvents.[2][9] For sterically hindered substrates, a solvent that fully solubilizes both the alkyne and the azide is crucial for achieving a reasonable reaction rate. In some cases, polar aprotic solvents like DMSO or DMF can be beneficial. Interestingly, reactions in aqueous media or mixtures of water and an organic solvent can sometimes show rate acceleration.[4][12] It is always advisable to perform small-scale solvent screens to identify the optimal conditions for your specific substrates.
Q4: Can I use microwave heating to accelerate the reaction with my hindered azide?
A: Yes, microwave heating can significantly reduce reaction times for CuAAC reactions, including those with sterically demanding substrates.[7] This is a common strategy to overcome high activation barriers. However, it is important to carefully control the temperature and pressure to avoid decomposition of your starting materials or the product.
Part 3: Experimental Protocols & Data
Optimized Protocol for CuAAC with a Sterically Hindered Azide
This protocol provides a starting point for the reaction of Methyl 4-ethynylcyclohexane-1-carboxylate with a sterically hindered secondary or tertiary azide using a standard copper catalyst system.
Materials:
-
Methyl 4-ethynylcyclohexane-1-carboxylate
-
Sterically hindered azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Degassed solvent (e.g., a 1:1 mixture of t-butanol and water, or DMSO)
Procedure:
-
To a reaction vial under an inert atmosphere (e.g., argon), add Methyl 4-ethynylcyclohexane-1-carboxylate (1.0 eq) and the sterically hindered azide (1.1 eq).
-
Add the chosen degassed solvent to achieve a concentration of approximately 0.1 M.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 eq) and TBTA (0.05 eq) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate (0.2 eq) in the reaction solvent.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.
-
Upon completion, the reaction can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.
Data Summary: Ligand Effects on CuAAC Reactions
The choice of ligand can have a profound impact on the rate and efficiency of the CuAAC reaction. The following table summarizes the general characteristics of common ligand classes.
| Ligand Class | Examples | Advantages | Disadvantages |
| Tris-triazolylamines | TBTA, THPTA | Accelerate the reaction, stabilize Cu(I) | Can be inhibitory in excess |
| N-heterocyclic carbenes (NHCs) | IPr, IMes | Highly active, effective for hindered substrates | Can be air and moisture sensitive |
| Polydentate amines | PMDETA, TEPA | Readily available, effective in some cases | Can form inactive complexes |
| Phosphines | PPh₃ | Can stabilize Cu(I) | Can undergo side reactions with azides |
Part 4: Visualizing the Process
CuAAC Catalytic Cycle
The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition reaction.
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot a low-yielding CuAAC reaction with sterically hindered substrates.
Caption: A step-by-step guide to troubleshooting problematic CuAAC reactions.
References
Sources
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Ring‐Expanded N‐Heterocyclic Carbenes for Copper‐Mediated Azide–Alkyne Click Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
"Methyl 4-ethynylcyclohexane-1-carboxylate" stability in aqueous buffers
Welcome to the technical support center for Methyl 4-ethynylcyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in aqueous buffer systems. As a bifunctional molecule containing both a methyl ester and a terminal alkyne, its stability can be influenced by various experimental conditions, most notably pH. This document will equip you with the foundational knowledge to anticipate and address potential stability challenges in your research.
Troubleshooting Guide: Stability of Methyl 4-ethynylcyclohexane-1-carboxylate in Aqueous Buffers
Unexpected degradation of a compound during an experiment can lead to inconsistent results and misleading structure-activity relationships (SAR).[1] This troubleshooting guide will help you diagnose and resolve common stability issues encountered with Methyl 4-ethynylcyclohexane-1-carboxylate.
Primary Degradation Pathway: Ester Hydrolysis
The most probable cause of degradation for Methyl 4-ethynylcyclohexane-1-carboxylate in aqueous buffers is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-ethynylcyclohexane-1-carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.
Have you observed a decrease in the concentration of the parent compound over time?
If you are quantifying the concentration of Methyl 4-ethynylcyclohexane-1-carboxylate and notice a decline, consider the following potential causes and solutions:
| Potential Cause | Explanation | Recommended Action |
| High pH (Basic Hydrolysis) | The ester is susceptible to saponification (base-catalyzed hydrolysis), which is an irreversible reaction that yields the carboxylate salt and methanol.[2] This process is generally faster at higher pH values. | - Adjust the buffer pH to a neutral or slightly acidic range (pH 6-7) if your experiment allows.- Minimize the time the compound is in a high pH buffer.- If a basic pH is required, consider running the experiment at a lower temperature to slow the degradation rate. |
| Low pH (Acidic Hydrolysis) | Acid-catalyzed hydrolysis of the ester can also occur, leading to the formation of the carboxylic acid and methanol. This reaction is reversible, but in a large excess of water, the equilibrium will favor the hydrolysis products. | - If a low pH is necessary, conduct a time-course experiment to determine the rate of degradation and establish a suitable experimental window.- Consider using a less nucleophilic buffer if applicable. |
| Enzymatic Degradation | If your aqueous buffer contains biological components (e.g., cell lysates, serum), esterases may be present that can enzymatically hydrolyze the methyl ester. | - Include appropriate controls, such as heat-inactivated biological matrix, to differentiate between chemical and enzymatic degradation.- If enzymatic degradation is confirmed, consider the use of esterase inhibitors if they do not interfere with your assay. |
Potential Instability of the Ethynyl Group
While generally stable, the terminal alkyne can exhibit instability under certain conditions.
| Potential Cause | Explanation | Recommended Action |
| Strongly Basic Conditions | Terminal alkynes are weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases to form acetylide anions.[3][4][5][6][7] While common aqueous buffers are not strong enough to cause significant deprotonation, highly basic conditions could lead to side reactions. | - Avoid using very strong bases in your experimental setup.- If a high pH is unavoidable, minimize exposure time and temperature. |
| Oxidative Degradation | The triple bond of the alkyne can be susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents or under certain light conditions.[8] This would lead to the formation of carboxylic acids. | - Ensure your buffers are prepared with high-purity water and are free of oxidizing contaminants.- Protect your solutions from light, especially if they will be stored for extended periods. |
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting stability issues with Methyl 4-ethynylcyclohexane-1-carboxylate.
Caption: Troubleshooting decision tree for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Methyl 4-ethynylcyclohexane-1-carboxylate in aqueous buffers?
A1: The primary degradation product is expected to be 4-ethynylcyclohexane-1-carboxylic acid, resulting from the hydrolysis of the methyl ester. Under strongly oxidative conditions, cleavage of the alkyne could potentially lead to the formation of cyclohexanedicarboxylic acid derivatives.
Q2: How can I monitor the stability of this compound in my experiments?
A2: The most common method for monitoring the stability of a small molecule like this is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a mass spectrometer (LC-MS).[2] This allows you to quantify the decrease of the parent compound and detect the appearance of degradation products over time.
Q3: What is a general protocol for assessing the stability of Methyl 4-ethynylcyclohexane-1-carboxylate in a new buffer system?
A3: A forced degradation study is a systematic way to assess stability.[1][9][10][11][12] Here is a general protocol you can adapt:
Experimental Protocol: pH-Dependent Stability Assessment
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Methyl 4-ethynylcyclohexane-1-carboxylate in a suitable organic solvent like DMSO.
-
Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., pH 3, 5, 7.4, and 9). Common buffers include phosphate, acetate, and borate. Ensure the buffer strength is sufficient to maintain the pH throughout the experiment.
-
Incubation:
-
Dilute the stock solution into each buffer to a final concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution.
-
Immediately quench any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This also serves to precipitate any proteins if present.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
Plot the percentage of the remaining parent compound against time for each pH condition.
-
Q4: What are the ideal storage conditions for a stock solution of Methyl 4-ethynylcyclohexane-1-carboxylate?
A4: Stock solutions in an anhydrous organic solvent such as DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh for each experiment.
Q5: Could the cis/trans stereochemistry of the cyclohexane ring affect the stability of the ester?
A5: Yes, the stereochemistry can influence the rate of ester hydrolysis. Generally, an equatorial ester group is more sterically accessible to nucleophiles than an axial ester group, which can lead to a faster rate of hydrolysis. The preferred conformation of the cyclohexane ring will dictate the predominant orientation of the ester and ethynyl groups.
Mechanism of Ester Hydrolysis
The following diagram illustrates the general mechanism for base-catalyzed hydrolysis (saponification) of the methyl ester.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
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- 4. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 5. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
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- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: A Guide to Using Methyl 4-ethynylcyclohexane-1-carboxylate in Bioconjugation
Welcome to the technical support center for "Methyl 4-ethynylcyclohexane-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common pitfalls encountered when using this versatile bioconjugation reagent. By understanding the underlying chemical principles and potential challenges, you can optimize your experimental workflows and achieve reliable and reproducible results.
Introduction to Methyl 4-ethynylcyclohexane-1-carboxylate
Methyl 4-ethynylcyclohexane-1-carboxylate is a chemical linker that introduces a terminal alkyne moiety onto a target molecule. Its cyclohexane scaffold provides a rigid, non-aromatic spacer, while the terminal alkyne is a versatile handle for "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are favored in bioconjugation for their high efficiency, specificity, and biocompatibility.[2][3] However, the inherent properties of this molecule, such as its hydrophobicity and the presence of a methyl ester, can present challenges. This guide will address these potential pitfalls in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Methyl 4-ethynylcyclohexane-1-carboxylate in bioconjugation?
A1: The primary application is to introduce a terminal alkyne for subsequent conjugation via click chemistry. This allows for the attachment of various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or drug molecules, to a biomolecule of interest (e.g., proteins, peptides, nucleic acids).[4]
Q2: What is the main advantage of using a cyclohexane-based linker?
A2: The cyclohexane core provides a conformationally restricted and non-aromatic spacer arm. This can be advantageous in maintaining the native conformation and function of the biomolecule by preventing unwanted interactions that might be associated with more flexible or aromatic linkers.
Q3: Is Methyl 4-ethynylcyclohexane-1-carboxylate soluble in aqueous buffers?
A3: Due to its hydrocarbon-rich cyclohexane ring and methyl ester group, this molecule is expected to have low solubility in purely aqueous buffers.[5] To overcome this, it is often necessary to first dissolve the reagent in a water-miscible organic co-solvent, such as DMSO or DMF, before adding it to the reaction mixture.[6] However, the final concentration of the organic solvent should be kept to a minimum to avoid denaturation of the biomolecule.
Q4: Is the methyl ester group stable during bioconjugation reactions?
A4: The stability of the methyl ester is pH-dependent. While generally stable at neutral or slightly acidic pH (pH 4-7), it is susceptible to hydrolysis under basic conditions (pH > 8) to form the corresponding carboxylate.[7][8] This can alter the charge and solubility of the linker and may impact subsequent purification steps. For reactions requiring basic conditions, it is advisable to consider alternative linkers without ester functionalities.
Q5: Can the terminal alkyne group participate in side reactions?
A5: While the terminal alkyne is relatively inert towards most functional groups found in biomolecules, it can undergo side reactions under certain conditions. For instance, in the presence of copper catalysts used in CuAAC, oxidative homocoupling of the alkyne (Glaser coupling) can occur, leading to the formation of a diyne byproduct.[9] Additionally, terminal alkynes have been reported to react with cysteine residues in some proteins, although this is generally less common than the desired click reaction.[10][11]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
You are performing a CuAAC reaction to label your protein with an azide-containing fluorophore, but you observe low labeling efficiency by SDS-PAGE and fluorescence analysis.
-
Poor Solubility and Aggregation of the Alkyne Reagent: The hydrophobic nature of Methyl 4-ethynylcyclohexane-1-carboxylate can lead to its precipitation or the formation of aggregates in aqueous buffers, reducing its effective concentration.[12][13]
-
Solution: Prepare a high-concentration stock solution of the reagent in an anhydrous, water-miscible organic solvent like DMSO. Add the stock solution to the reaction buffer dropwise while vortexing to ensure rapid mixing and minimize precipitation. Consider including a low percentage (e.g., 5-10%) of a co-solvent in the final reaction mixture, if your biomolecule can tolerate it.
-
-
Steric Hindrance: The bulky cyclohexane ring may sterically hinder the approach of the azide to the alkyne, especially if the conjugation site on the biomolecule is in a sterically crowded environment.[14][15][16][17]
-
Solution: If possible, choose a conjugation site on the biomolecule that is more solvent-exposed. Alternatively, consider using a linker with a longer, more flexible spacer arm to reduce steric clash.
-
-
Inefficient Copper(I) Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.
-
Suboptimal pH: The pH of the reaction buffer can influence the reaction rate.
-
Solution: For CuAAC, a pH range of 7-8 is generally optimal. Ensure your buffer has sufficient capacity to maintain this pH throughout the reaction.
-
Problem 2: Reagent Precipitation During Reaction Setup
Upon adding the DMSO stock of Methyl 4-ethynylcyclohexane-1-carboxylate to your aqueous reaction buffer, you observe immediate precipitation.
-
Exceeding Solubility Limit: The concentration of the alkyne reagent in the final reaction mixture is too high for the given buffer composition.
-
Solution: Decrease the final concentration of the alkyne reagent. If a high concentration is necessary, you may need to increase the percentage of the organic co-solvent. Perform a small-scale solubility test before setting up the full reaction.
-
-
"Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of hydrophobic organic molecules.
-
Solution: If possible, reduce the salt concentration of your reaction buffer. Alternatively, consider using a buffer with salts that are less likely to cause salting out.
-
Problem 3: Unexpected Side Products Observed by Mass Spectrometry
Your mass spectrometry analysis of the final product shows the expected conjugate, but also a significant peak corresponding to the biomolecule modified with a hydrolyzed form of the linker.
-
Ester Hydrolysis: The methyl ester of the linker has been hydrolyzed to a carboxylic acid.
-
Solution: Verify the pH of all buffers used in the reaction and purification steps. Avoid pH values above 8. If basic conditions are unavoidable for other reasons, consider synthesizing or purchasing a version of the linker with a more stable amide linkage or a carboxylic acid that can be activated in situ.
-
-
Oxidative Homocoupling of the Alkyne: In CuAAC reactions, the presence of oxygen can lead to the formation of diyne-linked homodimers of the alkyne reagent.
-
Solution: Degas your reaction buffer before adding the copper catalyst and other reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize this side reaction.
-
Problem 4: Difficulty in Removing Excess Reagent After Conjugation
After the reaction, you are struggling to remove the unreacted Methyl 4-ethynylcyclohexane-1-carboxylate from your purified biomolecule conjugate.
-
Non-covalent Binding: The hydrophobic nature of the linker can cause it to non-specifically associate with hydrophobic patches on the surface of the biomolecule.[12]
-
Solution: Purification methods such as dialysis or standard size-exclusion chromatography (SEC) may not be sufficient. Consider using SEC with a buffer containing a low concentration of a non-ionic detergent (e.g., Tween-20) to disrupt these non-specific interactions. Alternatively, affinity purification (if applicable to your biomolecule) can be a highly effective method to separate the conjugate from small molecule impurities.[19][][21] Molecular weight cut-off (MWCO) centrifugation is another effective technique for removing small molecule reagents.[19]
-
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Aqueous buffer with minimal organic co-solvent (e.g., <10% DMSO or DMF) | Balances reagent solubility with maintaining biomolecule stability.[6] |
| pH | 7.0 - 8.0 for CuAAC | Optimal for the click reaction while minimizing ester hydrolysis.[7] |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient for efficient click chemistry. |
| Reagent Concentration | 5-20 molar excess of alkyne reagent over the biomolecule | Drives the reaction to completion. The optimal excess should be determined empirically. |
| CuAAC Catalyst | 0.1-1 mM CuSO₄, 1-5 mM Sodium Ascorbate, 0.5-2.5 mM Ligand (e.g., THPTA) | Ensures a sufficient concentration of active Cu(I) catalyst.[4][18] |
| Reaction Time | 1 - 4 hours | Typically sufficient for high conversion. Monitor progress by an appropriate analytical method. |
Experimental Workflow & Troubleshooting Diagram
The following diagram illustrates a typical workflow for a bioconjugation experiment using Methyl 4-ethynylcyclohexane-1-carboxylate and a decision tree for troubleshooting common issues.
Caption: Workflow and troubleshooting for bioconjugation.
References
-
Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. Available from: [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available from: [Link]
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Bioconjugation with strained alkenes and alkynes. PubMed. Available from: [Link]
-
Reactions of Alkynes. Master Organic Chemistry. Available from: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available from: [Link]
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Utilization of alkyne bioconjugations to modulate protein function. PMC - NIH. Available from: [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. Available from: [Link]
-
Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC - PubMed Central. Available from: [Link]
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Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH. Available from: [Link]
-
Protein Unfolding and Aggregation near a Hydrophobic Interface. PMC - PubMed Central. Available from: [Link]
-
Methyl 4-ethylcyclohexane-1-carboxylate. PubChem. Available from: [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC - NIH. Available from: [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central. Available from: [Link]
-
Bioconjugation with Strained Alkenes and Alkynes. Request PDF on ResearchGate. Available from: [Link]
-
Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate. Available from: [Link]
-
Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available from: [Link]
-
Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry. Available from: [Link]
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Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. Available from: [Link]
-
Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. MDPI. Available from: [Link]
-
Bioconjugation Optimization & Troubleshooting. AbOliGo. Available from: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Available from: [Link]
-
Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. Molecular Pharmaceutics - ACS Publications. Available from: [Link]
-
Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. SciSpace. Available from: [Link]
-
On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. Available from: [Link]
-
Tailoring Hydrophobic Interactions between Probes and Amyloid-β Peptides for Fluorescent Monitoring of Amyloid-β Aggregation. ResearchGate. Available from: [Link]
-
Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ResearchGate. Available from: [Link]
-
Isomerization during hydrolysis of a methyl ester. Reddit. Available from: [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. ResearchGate. Available from: [Link]
-
On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. Available from: [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PubMed. Available from: [Link]
-
Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. Available from: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. Available from: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]
-
Small Molecule Drug Conjugation. Bio-Synthesis, Inc. Available from: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
methyl 4-oxo-1-phenylcyclohexanecarboxylate. ChemSynthesis. Available from: [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Methyl 4-ethynylcyclohexane-1-carboxylate Derivatives
Welcome to the technical support center for Methyl 4-ethynylcyclohexane-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this class of compounds. The inherent hydrophobicity of the cyclohexane ring can lead to poor aqueous solubility, a critical hurdle in various experimental and therapeutic applications. This resource offers a structured approach to systematically troubleshoot and enhance the solubility of your compounds of interest.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the solubility of Methyl 4-ethynylcyclohexane-1-carboxylate derivatives.
Q1: What are the primary factors influencing the solubility of my Methyl 4-ethynylcyclohexane-1-carboxylate derivative?
A1: The solubility of these derivatives is a balance between their non-polar and polar characteristics. The cyclohexane ring and the ethynyl group are largely hydrophobic, while the methyl ester group provides some polarity.[1] Key influencing factors include:
-
The specific functional groups on the cyclohexane ring: Additional polar groups will generally increase aqueous solubility, while non-polar moieties will decrease it.
-
The crystalline structure of the solid compound: A more stable crystal lattice requires more energy to break, leading to lower solubility.
-
The pH of the solvent: If your derivative has ionizable groups (e.g., a carboxylic acid instead of a methyl ester), the pH will be a critical determinant of solubility.[2]
-
Temperature: For most solids, solubility increases with temperature.[3]
-
The solvent system: The principle of "like dissolves like" is paramount. These compounds are generally more soluble in organic solvents than in water.[1][4]
Q2: What are the recommended starting solvents for dissolving these derivatives?
A2: For initial stock solutions, it is advisable to use a water-miscible organic solvent in which the compound is freely soluble. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.
Q3: Can I modify the structure of my derivative to improve its solubility?
A3: Yes, medicinal chemists often employ this strategy. Introducing polar functional groups, such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups, can significantly enhance aqueous solubility.[5] However, any chemical modification must be carefully considered to ensure it does not negatively impact the compound's intended biological activity.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a problem-oriented approach to resolving common solubility challenges you may encounter during your experiments.
Problem 1: My compound precipitates when I dilute my organic stock solution into an aqueous buffer for my experiment.
This is a very common issue and typically indicates that the aqueous solubility of your compound is being exceeded.
Root Cause Analysis and Solutions:
-
Insufficient Cosolvent Concentration: The final concentration of the organic solvent from your stock solution may be too low to maintain the solubility of your compound in the aqueous medium.
-
Solution 1: Increase the Cosolvent Percentage. If your experimental system can tolerate it, increase the final concentration of the cosolvent (e.g., DMSO, ethanol).[6][7] Always include a vehicle control in your experiment with the same final cosolvent concentration to account for any solvent effects.
-
Solution 2: Test Different Cosolvents. Some compounds are more soluble in one cosolvent than another.[8] Experiment with different water-miscible organic solvents for your stock solution.
-
-
pH-Dependent Solubility: If your derivative has an ionizable functional group, its solubility will be highly dependent on the pH of the aqueous buffer.
-
Solution: Adjust the pH of your Aqueous Buffer. For acidic compounds, increasing the pH (making the solution more basic) will increase solubility.[9] For basic compounds, decreasing the pH (making the solution more acidic) will enhance solubility.[2] It is essential to ensure the chosen pH is compatible with your experimental system.
-
Problem 2: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility.
Poor solubility can lead to the formation of aggregates, which can result in non-specific activity and poor reproducibility.
Root Cause Analysis and Solutions:
-
Compound Aggregation: At concentrations above the critical aggregation concentration (CAC), your compound may be forming aggregates rather than being truly dissolved.
-
Solution 1: Incorporate Surfactants. Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility and preventing aggregation.[10][11][12] Common non-ionic surfactants used in biological assays include Polysorbate 80 (Tween 80) and Poloxamer 188.
-
Solution 2: Utilize Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[13][][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Problem 3: I need to prepare a stable, high-concentration aqueous formulation for in vivo studies, but my compound has very low water solubility.
For in vivo applications, high concentrations of organic solvents are often not permissible due to toxicity.
Root Cause Analysis and Solutions:
-
Exceeding Intrinsic Aqueous Solubility: The required dose may necessitate a concentration that is significantly higher than the compound's intrinsic water solubility.
-
Solution 1: Complexation with Cyclodextrins. This is a widely used and effective method for formulating poorly soluble drugs for in vivo use. The formation of a drug-cyclodextrin complex can dramatically increase aqueous solubility.[16][17]
-
Solution 2: Solid Dispersions. This technique involves dispersing the drug in a hydrophilic carrier at the molecular level.[18] The carrier can be a polymer like polyethylene glycol (PEG). This approach can enhance the dissolution rate and apparent solubility of the compound.[19]
-
Solution 3: pH Modification and Salt Formation. If your compound has an ionizable group, you can create a salt form of the drug, which will have significantly higher aqueous solubility.[19] Alternatively, formulating the drug in a buffered solution at a pH where it is ionized can maintain its solubility.[9]
-
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility
This protocol provides a general method for determining the thermodynamic (equilibrium) solubility of your compound in a given solvent system.[20][21]
-
Preparation: Add an excess amount of your solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the equilibrium solubility of your compound in that specific solvent system.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a solution of a poorly soluble compound using cyclodextrins.
-
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer at a concentration known to be effective for solubilization (e.g., 10-40% w/v).
-
Complexation: Add an excess of your solid compound to the cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixture at a controlled temperature for an extended period (e.g., 24-72 hours) to facilitate the formation of the inclusion complex.
-
Removal of Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.
-
Concentration Determination: Determine the concentration of your compound in the clear filtrate using a validated analytical method (e.g., HPLC). This will be the maximum achievable concentration with that cyclodextrin concentration.
Data Presentation
Table 1: Example Solubility Data for a Hypothetical Methyl 4-ethynylcyclohexane-1-carboxylate Derivative
| Solvent System | Solubility (µg/mL) | Fold Increase vs. Water |
| Deionized Water | 0.5 | 1 |
| PBS, pH 7.4 | 0.7 | 1.4 |
| 5% Ethanol in PBS | 15.2 | 30.4 |
| 10% DMSO in PBS | 45.8 | 91.6 |
| 1% Tween 80 in PBS | 22.5 | 45 |
| 20% HP-β-CD in Water | >500 | >1000 |
Visualizations
Diagram 1: General Workflow for Troubleshooting Solubility Issues
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Validation & Comparative
A Comparative Guide to Terminal Alkynes in Click Chemistry: Profiling Methyl 4-ethynylcyclohexane-1-carboxylate
For researchers, scientists, and professionals in drug development, the selection of building blocks for molecular synthesis is a critical decision that profoundly impacts the efficiency and success of a project. In the realm of bioconjugation and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its reliability and broad applicability.[1][2][3] The choice of the terminal alkyne component in this reaction is pivotal, influencing reaction kinetics, solubility, and the physicochemical properties of the final product.
This guide provides an in-depth comparison of various terminal alkynes used in CuAAC reactions, with a special focus on Methyl 4-ethynylcyclohexane-1-carboxylate . We will delve into the key factors governing alkyne reactivity, present a comparative analysis with commonly used alkynes, and provide detailed experimental protocols.
The Landscape of Terminal Alkynes in Click Chemistry
The ideal terminal alkyne for a CuAAC reaction should exhibit a harmonious balance of reactivity, stability, and appropriate physical properties for a given application. The vast array of available terminal alkynes can be broadly categorized based on the substituent attached to the ethynyl group:
-
Aliphatic Alkynes: These possess a simple alkyl chain attached to the alkyne. They are generally stable but can exhibit lower reactivity compared to other classes.
-
Aromatic Alkynes: Featuring an aryl group, these alkynes often show enhanced reactivity due to electronic effects.
-
Propargyl-activated Alkynes: These contain an activating group (e.g., ether, amide, or alcohol) at the propargylic position, which can significantly increase reaction rates.
-
Cycloalkyl Alkynes: This class, which includes our focus molecule, incorporates a cyclic aliphatic scaffold.
The performance of these alkynes in a CuAAC reaction is primarily dictated by a combination of steric, electronic, and physicochemical factors.
Key Performance-Influencing Factors
Understanding the interplay of the following factors is crucial for selecting the optimal alkyne for your specific needs:
1. Steric Hindrance: The bulkiness of the substituent adjacent to the alkyne can influence the approach of the azide and the copper catalyst. While CuAAC is known for its tolerance to steric bulk, highly hindered alkynes may exhibit slower reaction rates.[4] The flexible nature of the cyclohexane ring in Methyl 4-ethynylcyclohexane-1-carboxylate, which can adopt a chair conformation, helps to minimize steric strain around the reactive alkyne moiety.
2. Electronic Effects: The electronic nature of the substituent can impact the acidity of the terminal alkyne proton and the subsequent formation of the copper acetylide intermediate, a key step in the catalytic cycle.[5] Electron-withdrawing groups can increase the acidity of the alkyne proton, potentially accelerating the reaction. The ester group in Methyl 4-ethynylcyclohexane-1-carboxylate has a mild electron-withdrawing effect.
3. Hydrophobicity and Solubility: The overall hydrophobicity of the alkyne can affect its solubility in the reaction medium, which is particularly important in aqueous or mixed-solvent systems often used in bioconjugation. The cyclohexyl ring and the methyl ester group in Methyl 4-ethynylcyclohexane-1-carboxylate contribute to its overall lipophilicity, which can be advantageous for applications requiring membrane permeability or for reactions in organic solvents.
Profile: Methyl 4-ethynylcyclohexane-1-carboxylate
Molecular Structure:
Caption: Structure of Methyl 4-ethynylcyclohexane-1-carboxylate.
Synthesis:
While not as commonly commercially available as simpler alkynes, Methyl 4-ethynylcyclohexane-1-carboxylate can be synthesized from commercially available precursors. A plausible synthetic route starts from methyl 4-oxocyclohexane-1-carboxylate. The ketone can be converted to the terminal alkyne via a one-carbon homologation, such as the Corey-Fuchs reaction [6][7] or the Seyferth-Gilbert homologation , with the Ohira-Bestmann modification being a milder and often higher-yielding alternative for aldehydes and some ketones.[8][9][10][11][12]
Caption: Plausible synthesis of Methyl 4-ethynylcyclohexane-1-carboxylate.
Predicted Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| XlogP (Predicted) | 2.0 |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents. |
Comparative Analysis with Other Terminal Alkynes
To provide a clear comparison, we will evaluate Methyl 4-ethynylcyclohexane-1-carboxylate against three representative terminal alkynes: 1-Octyne (aliphatic), Phenylacetylene (aromatic), and Methyl Propargyl Ether (propargyl-activated).
| Alkyne | Structure | Class | Key Characteristics & Performance in CuAAC |
| Methyl 4-ethynylcyclohexane-1-carboxylate | Cycloalkyl | Predicted Reactivity: Moderate. As a non-conjugated aliphatic alkyne, its reactivity is expected to be lower than aromatic and propargyl-activated alkynes.[13] The bulky cyclohexyl group may introduce some steric hindrance, but the conformational flexibility of the ring can mitigate this. Physicochemical Properties: The cyclohexyl and ester moieties impart significant lipophilicity, making it suitable for applications requiring non-polar character. | |
| 1-Octyne | Aliphatic | Reactivity: Generally considered to have lower reactivity among terminal alkynes in CuAAC.[14] Physicochemical Properties: Highly hydrophobic due to the long alkyl chain. | |
| Phenylacetylene | Aromatic | Reactivity: Exhibits good reactivity due to the electronic effects of the phenyl ring. It is a commonly used benchmark in CuAAC reactions.[15][16] Physicochemical Properties: Moderately hydrophobic. | |
| Methyl Propargyl Ether | Propargyl-activated | Reactivity: High reactivity due to the electron-withdrawing effect of the ether oxygen at the propargylic position, which facilitates the formation of the copper acetylide.[17] Physicochemical Properties: More hydrophilic than the other alkynes in this comparison, making it suitable for aqueous reaction conditions. |
Experimental Data Snapshot:
The following table presents typical experimental outcomes for the benchmark alkynes to provide a quantitative context for their reactivity.
| Reaction | Alkyne | Azide | Catalyst System | Solvent | Time | Yield | Reference |
| 1 | Phenylacetylene | Benzyl Azide | CuI (5 mol%) | DES | 5 h | 93% | [18] |
| 2 | Phenylacetylene | Benzyl Azide | Cu-MONPs (10 ppm) | Water | 24 h | >95% | [15] |
| 3 | Propargyl Phenyl Ether | Benzyl Azide | Cu₂O (2 mol%) / CMP (10 mol%) | Water | - | High | [19] |
| 4 | Hex-1-yne | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 h | >95% | [13] |
Based on the trends observed, the reactivity of Methyl 4-ethynylcyclohexane-1-carboxylate in a CuAAC reaction is anticipated to be similar to or slightly slower than that of 1-hexyne, a comparable non-conjugated aliphatic alkyne. The presence of the ester group may offer a slight electronic advantage over a simple alkyl chain.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data, detailed, self-validating experimental protocols are provided below.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and can be optimized for specific substrates.
Caption: General workflow for a CuAAC reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0 equivalent) in a suitable solvent mixture (e.g., a 1:1 mixture of tert-butanol and water).
-
Preparation of Reagents: Prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents) and a separate aqueous solution of copper(II) sulfate pentahydrate (0.05 equivalents).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will often change color upon addition of the copper catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Conclusion
The selection of a terminal alkyne for a CuAAC reaction is a multifaceted decision that requires careful consideration of steric, electronic, and physicochemical properties. While propargyl-activated and aromatic alkynes generally offer higher reactivity, aliphatic alkynes provide a stable and often more synthetically accessible option.
Methyl 4-ethynylcyclohexane-1-carboxylate emerges as a valuable building block for applications where lipophilicity and a three-dimensional scaffold are desired. Its reactivity is predicted to be moderate, characteristic of a non-conjugated aliphatic alkyne. The synthetic accessibility from a commercially available ketone precursor adds to its appeal. For researchers aiming to introduce a cyclohexyl moiety with a handle for further functionalization, this alkyne presents a compelling choice.
Ultimately, the optimal alkyne will depend on the specific requirements of the molecular design. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their pursuit of novel molecular architectures through the power of click chemistry.
References
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PrepChem. (n.d.). Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid. Retrieved from [Link]
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Corey Fuchs reaction. (2019, October 31). YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
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- García, N., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2084–2095.
- Gómez-Ríos, P., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(23), 7234.
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Organic Chemistry Division, University of Chemistry and Industry, & Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Straub, B. F. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
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Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 6(9), 987–994.
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Wikipedia. (2023). Seyferth–Gilbert homologation. Retrieved from [Link]
- González-Ponce, B. C., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
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Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
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StackExchange. (2017, March 17). Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Retrieved from [Link]
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- Sasmal, P. K., et al. (2018). Ferrocene Functionalized Schiff Base Containing Cu(II) Complex: Synthesis, Characterization and Parts-per-million Level Catalysis for azide alkyne cycloaddition. Inorganica Chimica Acta, 471, 538-545.
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The Chemist's Cookbook. (2022, January 17). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Dr. Tania CS. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. Retrieved from [Link]
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Oreate AI. (2024, January 7). Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction). Retrieved from [Link]
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The Unseen Advantage: A Comparative Guide to Cyclic Alkynes in Advanced Bioconjugation and Drug Discovery
From the desk of a Senior Application Scientist
To my fellow researchers and innovators in the chemical biology and drug development landscape, the tools we choose for molecular assembly are paramount. The alkyne, a cornerstone of modern bioconjugation, particularly in the realm of azide-alkyne cycloaddition "click" chemistry, presents a fascinating design choice: the selection between a linear, flexible scaffold and a conformationally defined cyclic structure. This guide delves into the nuanced, yet significant, advantages of employing a cyclic alkyne, specifically "Methyl 4-ethynylcyclohexane-1-carboxylate," over its acyclic counterparts. We will explore how the subtle introduction of a cyclic scaffold can profoundly impact reaction outcomes, binding affinities, and overall molecular design strategies.
The Acyclic Standard vs. The Cyclic Contender: A Structural Overview
The workhorse of many "click" chemistry applications is the terminal alkyne appended to a simple linear chain. For our comparison, we will consider Methyl hept-6-ynoate as a representative acyclic analogue to Methyl 4-ethynylcyclohexane-1-carboxylate .
Caption: Molecular structures of the acyclic alkyne, Methyl hept-6-ynoate (left), and the cyclic alkyne, Methyl 4-ethynylcyclohexane-1-carboxylate (right).
At first glance, both molecules present a terminal alkyne and a methyl ester, making them suitable for a variety of subsequent chemical modifications or for direct use in bioconjugation. The key difference lies in the cyclohexane ring, which imparts a degree of conformational rigidity absent in the flexible alkyl chain of the acyclic analogue.
Core Advantages of the Cyclic Scaffold: A Deeper Dive
The decision to employ a cyclic alkyne is not merely an aesthetic one; it is a strategic choice rooted in the principles of conformational control and pre-organization, which can lead to tangible benefits in various applications.
Conformational Rigidity: A Pre-organized State for Enhanced Binding
The flexible nature of acyclic chains means they can adopt a multitude of conformations in solution. While this flexibility can be advantageous in some contexts, it comes at an entropic cost upon binding to a target, such as a protein or nucleic acid. The molecule must "freeze" into a specific conformation to fit into a binding pocket, a process that is entropically unfavorable.
The cyclohexane ring of "Methyl 4-ethynylcyclohexane-1-carboxylate" restricts the number of available conformations. This pre-organization means the molecule exists in a more defined three-dimensional space, reducing the entropic penalty of binding. This can translate to a higher binding affinity for a biological target.[1]
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A Senior Application Scientist's Guide to the Structural Confirmation of "Methyl 4-ethynylcyclohexane-1-carboxylate"-Derived Triazoles
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the realm of modern synthetic chemistry, 1,2,3-triazoles, often synthesized via "click" chemistry, have emerged as a critical pharmacophore due to their metabolic stability and ability to form key interactions with biological targets.[1] This guide provides an in-depth technical comparison of the synthesis and, most critically, the structural elucidation of triazoles derived from the versatile building block, Methyl 4-ethynylcyclohexane-1-carboxylate.
This document is structured to provide not just protocols, but the underlying scientific rationale for the experimental choices made, ensuring a self-validating system of synthesis and analysis. We will explore the primary synthetic route, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and compare it with alternative methods. The core of this guide will focus on a multi-pronged approach to structural confirmation, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
From Ketone to Alkyne: Synthesizing the Key Precursor
The journey to our target triazoles begins with the synthesis of the crucial alkyne, Methyl 4-ethynylcyclohexane-1-carboxylate. A common and commercially available starting material is Methyl 4-oxocyclohexane-1-carboxylate. The transformation of the ketone to a terminal alkyne can be efficiently achieved via two primary methods: the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.
The Corey-Fuchs reaction is a two-step process that first converts the ketone into a dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne.[2][3] The Seyferth-Gilbert homologation , on the other hand, offers a more direct conversion using a diazomethylphosphonate reagent.[4]
Experimental Protocol: Corey-Fuchs Reaction
Step 1: Synthesis of Methyl 4-(2,2-dibromovinyl)cyclohexane-1-carboxylate
-
To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq.) portion-wise.
-
Stir the resulting dark red mixture at 0 °C for 30 minutes.
-
Add a solution of Methyl 4-oxocyclohexane-1-carboxylate (1.0 eq.) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dibromo-olefin.
Step 2: Synthesis of Methyl 4-ethynylcyclohexane-1-carboxylate
-
Dissolve the dibromo-olefin (1.0 eq.) in anhydrous tetrahydrofuran and cool to -78 °C.
-
Add n-butyllithium (2.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify by column chromatography to afford the terminal alkyne.
The Primary Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of "click" chemistry, renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[5] This reaction joins our synthesized alkyne with an organic azide, for which we will use benzyl azide as a representative example.
Figure 1: General workflow for the CuAAC synthesis of the target triazole.
Experimental Protocol: CuAAC Synthesis of Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylate
-
In a vial, dissolve Methyl 4-ethynylcyclohexane-1-carboxylate (1.0 eq.) and benzyl azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.[6]
Structural Confirmation: A Comparative Analysis of Techniques
Unequivocal structural determination relies on the synergistic use of multiple analytical techniques. We will now delve into the expected outcomes from NMR, Mass Spectrometry, and X-ray Crystallography for our target triazole.
Figure 2: Logical workflow for the structural confirmation of the synthesized triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For our target triazole, we can predict key diagnostic signals in both ¹H and ¹³C NMR spectra.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Triazole-H | 7.5 - 7.8 | Singlet | Diagnostic for the 1,4-disubstituted isomer.[1] |
| Benzyl-CH₂ | ~5.5 | Singlet | Characteristic benzylic protons adjacent to the triazole nitrogen.[1] |
| Phenyl-H | 7.2 - 7.4 | Multiplet | Aromatic protons of the benzyl group. |
| Ester-OCH₃ | ~3.7 | Singlet | Methyl group of the ester. |
| Cyclohexane-H | 1.2 - 2.5 | Multiplets | Complex overlapping signals of the cyclohexane ring. |
| Carbon (¹³C) | Expected Chemical Shift (ppm) | Notes |
| Triazole-C4 | ~145 | The carbon of the triazole ring bearing the cyclohexane substituent. |
| Triazole-C5 | ~120 | The carbon of the triazole ring bearing the proton.[1] |
| Benzyl-CH₂ | ~54 | Benzylic carbon.[1] |
| Phenyl-C | 128 - 135 | Aromatic carbons of the benzyl group. |
| Ester-C=O | ~175 | Carbonyl carbon of the ester. |
| Ester-OCH₃ | ~52 | Methyl carbon of the ester. |
| Cyclohexane-C | 25 - 45 | Carbons of the cyclohexane ring. |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylate.
The key takeaway from NMR is the singlet in the aromatic region (around 7.6 ppm), which is highly indicative of the proton on the C5 position of the 1,4-disubstituted triazole ring.[1] 2D NMR techniques such as COSY and HSQC would be essential to fully assign the complex proton and carbon signals of the cyclohexane moiety.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For our target triazole, Electrospray Ionization (ESI) would be the method of choice.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | Calculated for C₂₃H₂₅N₃O₂ + H⁺ |
| [M+Na]⁺ | Sodiated molecular ion | Calculated for C₂₃H₂₅N₃O₂ + Na⁺ |
| [M-N₂]+H]⁺ | Loss of N₂ from the triazole ring | [M+H]⁺ - 28 |
Table 2: Predicted Ions in the ESI-Mass Spectrum.
A key fragmentation pathway for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂).[5] High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecular ion, providing an additional layer of certainty in the structural assignment.
X-ray Crystallography
While NMR and MS provide strong evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional model of the molecule in the solid state. Obtaining suitable crystals can be a challenge, but the resulting data is invaluable. A crystal structure would definitively confirm the 1,4-regiochemistry of the triazole ring and the stereochemistry of the cyclohexane ring. For similar 1,4-disubstituted 1,2,3-triazoles, the triazole ring is planar, and the bond lengths and angles are well-defined.[3][7]
Alternative Synthetic Routes and Their Comparative Merits
While CuAAC is the workhorse for 1,4-disubstituted triazoles, other "click" methodologies offer access to different isomers or proceed under different conditions, which can be advantageous in certain contexts, particularly in drug discovery.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction, in contrast to CuAAC, selectively yields the 1,5-disubstituted 1,2,3-triazole isomer.[8] This is a powerful tool for expanding the chemical space around a scaffold, as the change in the point of attachment can dramatically alter the biological activity of a molecule.
| Feature | CuAAC | RuAAC |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted[8] |
| Catalyst | Copper(I) | Ruthenium(II)[8] |
| Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes[8] |
| Common Catalysts | CuSO₄/NaAsc, CuI | [CpRuCl(PPh₃)₂], [CpRuCl(cod)] |
Table 3: Comparison of CuAAC and RuAAC.
The choice between CuAAC and RuAAC is therefore driven by the desired regioisomer of the final product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free "click" reaction that utilizes a strained cyclooctyne to react with an azide. The release of ring strain provides the driving force for the reaction, obviating the need for a metal catalyst. This is particularly advantageous in biological systems where the potential toxicity of copper is a concern.
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Potential cytotoxicity from copper | Excellent, metal-free |
| Reaction Kinetics | Generally faster | Can be slower, dependent on cyclooctyne |
| Substrate Modification | Requires a terminal alkyne | Requires synthesis of a strained cyclooctyne |
Table 4: Comparison of CuAAC and SPAAC.
While synthetically more demanding due to the need for a strained alkyne, SPAAC is an invaluable tool for bioconjugation and in vivo applications.
Conclusion and Future Perspectives
The synthesis and structural confirmation of triazoles derived from Methyl 4-ethynylcyclohexane-1-carboxylate is a robust and well-defined process. The CuAAC reaction provides a reliable route to the 1,4-disubstituted isomer, while RuAAC offers access to the 1,5-isomer. A combination of NMR, mass spectrometry, and, where possible, X-ray crystallography provides an unassailable confirmation of the molecular structure.
For researchers in drug development, the choice of synthetic route will depend on the desired final structure and its intended application. The methodologies and analytical comparisons presented in this guide provide a solid foundation for making these critical decisions and for the confident progression of novel triazole-containing compounds through the drug discovery pipeline.
References
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Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769-3772. [Link]
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Maddani, M. R., & Prabhu, K. R. (2011). Corey–Fuchs reaction: a powerful tool for the synthesis of terminal alkynes. Organic & Biomolecular Chemistry, 9(21), 7249-7266. [Link]
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Sebbar, N., Ouzidan, Y., Habbadi, N., El Kazzouli, S., Essassi, E. M., & El Ammari, L. (2015). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. IUCrData, 1(1), x152332. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and crystal structure of new 1, 2, 3-triazole derivatives. Molecules, 12(5), 1076-1083. [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
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Gilbert, J. C., & Weerasooriya, U. (1982). Elaboration of the Gilbert method for the synthesis of alkynes. The Journal of Organic Chemistry, 47(10), 1837-1845. [Link]
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Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1, 2, 3-triazoles: current developments. Bioorganic & medicinal chemistry, 25(10), 2693-2710. [Link]
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Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Mechanism of the Huisgen [3+ 2] cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. [Link]
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A Senior Application Scientist's Guide to Bioconjugation: Validating "Methyl 4-ethynylcyclohexane-1-carboxylate" for Your Research
For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules to biomolecules is a cornerstone of innovation. This guide provides an in-depth technical comparison of bioconjugation strategies, focusing on the validation of "Methyl 4-ethynylcyclohexane-1-carboxylate" as a versatile, small-molecule labeling reagent. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare its performance against a leading alternative, empowering you to make informed decisions for your experimental design.
Introduction: The Power of Click Chemistry in Bioconjugation
The ability to selectively attach probes, drugs, or other functional moieties to proteins, peptides, or nucleic acids has revolutionized biological sciences. Among the most powerful tools in the bioconjugation toolbox are the "click" reactions, a class of reactions known for their high yield, specificity, and biocompatibility.[1] At the heart of this guide is Methyl 4-ethynylcyclohexane-1-carboxylate, a molecule featuring a terminal alkyne. This functional group makes it an ideal participant in the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the quintessential click reaction.[2]
The compact, non-polar cyclohexane scaffold of Methyl 4-ethynylcyclohexane-1-carboxylate offers a small, minimally disruptive tag that can be readily introduced onto biomolecules. Its utility lies in its ability to react with an azide-modified partner, forming a stable triazole linkage. This guide will walk you through the validation of this reagent and compare it to a prominent copper-free alternative.
Core Methodologies: A Head-to-Head Comparison
We will compare two robust azide-alkyne cycloaddition strategies:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Utilizing our focus molecule, Methyl 4-ethynylcyclohexane-1-carboxylate, as the alkyne component.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative employing a strained cyclooctyne, specifically Dibenzocyclooctyne (DBCO), for comparison.[3]
The choice between these two powerful techniques hinges on the specific demands of your experiment, particularly concerning the tolerance of your biological sample to a copper catalyst.[3][4]
Diagram: Reaction Mechanisms
Caption: Comparison of CuAAC and SPAAC reaction pathways for bioconjugation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to not only achieve successful conjugation but also to inherently validate the process through systematic controls and analytical checkpoints. We will use a hypothetical azide-modified protein (Protein-N₃, ~50 kDa) as our substrate.
Protocol 1: Bioconjugation using Methyl 4-ethynylcyclohexane-1-carboxylate (CuAAC)
This protocol leverages the highly efficient, copper-catalyzed reaction. The key is the in situ generation of the active Cu(I) catalyst from a Cu(II) salt (Copper (II) Sulfate) and a reducing agent (Sodium Ascorbate).[1][5] A stabilizing ligand, such as THPTA, is crucial for protecting the biomolecule from damaging reactive oxygen species and enhancing reaction efficiency in aqueous buffers.[6][7]
Materials:
-
Azide-modified Protein (Protein-N₃) in a copper-free buffer (e.g., PBS, pH 7.4)
-
Methyl 4-ethynylcyclohexane-1-carboxylate (stock solution in DMSO)
-
Copper (II) Sulfate (CuSO₄) solution (aqueous)
-
Sodium Ascorbate (freshly prepared aqueous solution)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand (aqueous solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns for purification
Step-by-Step Methodology:
-
Reagent Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a 200 µL final volume with a final protein concentration of 20 µM:
-
40 µL of 100 µM Protein-N₃ solution.
-
Add PBS to bring the volume to 170 µL.
-
Add 4 µL of a 5 mM solution of Methyl 4-ethynylcyclohexane-1-carboxylate in DMSO (final concentration: 100 µM, 5-fold molar excess).
-
-
Catalyst Premix: In a separate tube, briefly premix the CuSO₄ and THPTA ligand. For this reaction, add 4 µL of 5 mM THPTA and 2 µL of 5 mM CuSO₄.[5] This step chelates the copper, enhancing its stability and biocompatibility.
-
Initiate the Reaction:
-
Add the 6 µL of the CuSO₄/THPTA premix to the protein-alkyne solution.
-
Initiate the click reaction by adding 20 µL of freshly prepared 50 mM Sodium Ascorbate solution (final concentration: 5 mM).[2]
-
Gently mix by pipetting. Capping the tube is recommended to minimize oxygen exposure, which can lead to catalyst oxidation.[8]
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Remove excess reagents and catalyst by passing the reaction mixture through a desalting column (e.g., size-exclusion chromatography) equilibrated with your buffer of choice (e.g., PBS).[9]
Protocol 2: Bioconjugation using a DBCO Reagent (SPAAC Alternative)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative that circumvents the need for a copper catalyst, making it ideal for applications in living cells or with copper-sensitive biomolecules.[3] The reaction is driven by the high ring strain of the cyclooctyne (DBCO).[4] For this protocol, we assume the biomolecule is first functionalized with an azide, and we will conjugate it to a DBCO-containing molecule (e.g., DBCO-PEG4-NHS Ester, which would first be reacted with another molecule to be conjugated). For simplicity, we will refer to it as DBCO-reagent.
Materials:
-
Azide-modified Protein (Protein-N₃) in PBS, pH 7.4
-
DBCO-reagent (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns
Step-by-Step Methodology:
-
Reagent Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a 200 µL final volume with a final protein concentration of 20 µM:
-
40 µL of 100 µM Protein-N₃ solution.
-
Add PBS to bring the volume to 196 µL.
-
-
Initiate the Reaction: Add 4 µL of a 1 mM solution of the DBCO-reagent in DMSO (final concentration: 20 µM, 1:1 molar ratio).
-
Rationale: SPAAC kinetics are generally slower than CuAAC, but the reaction is highly efficient. A lower molar excess is often sufficient. Incubation times may need to be longer.
-
-
Incubation: Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C.[10]
-
Purification: Purify the conjugate using a desalting column as described in Protocol 1.
Validation and Data Presentation
Successful conjugation must be confirmed empirically. Here, we outline the primary validation methods.
SDS-PAGE Analysis
Conjugation of a molecule to a protein increases its molecular weight, which can often be visualized as a "band shift" on an SDS-PAGE gel.[11] The conjugated protein will migrate slower than the unconjugated protein.
Experimental Workflow:
Caption: A streamlined workflow for bioconjugation and subsequent validation.
Data Interpretation:
-
Lane 1 (Control): Unconjugated Protein-N₃. A single band at ~50 kDa.
-
Lane 2 (Conjugate): Reaction product. A new, higher molecular weight band should appear. The original ~50 kDa band may be faint or absent, indicating high conjugation efficiency. A smear may indicate a variable number of conjugations per protein.[12]
Mass Spectrometry (MS)
For unambiguous confirmation and precise characterization, mass spectrometry is the gold standard.[13] By analyzing the mass of the intact protein before and after conjugation, you can confirm the addition of the modifying group and calculate the conjugation efficiency.
Expected Results:
-
Unconjugated Protein-N₃: Mass ≈ 50,000 Da
-
Conjugated via CuAAC: Mass ≈ 50,000 Da + 166.22 Da (Mass of Methyl 4-ethynylcyclohexane-1-carboxylate)[14]
-
Conjugated via SPAAC (with DBCO-PEG4): Mass ≈ 50,000 Da + Mass of DBCO-PEG4 moiety.
This technique provides definitive evidence of a successful covalent linkage.[15]
Performance Comparison: CuAAC vs. SPAAC
| Feature | Methyl 4-ethynylcyclohexane-1-carboxylate (CuAAC) | DBCO-based Reagent (SPAAC) | Rationale & Justification |
| Reaction Kinetics | Very Fast (typically 1-2 hours) | Fast (typically 4-12 hours) | Cu(I) catalysis dramatically accelerates the cycloaddition, making CuAAC kinetics generally faster than SPAAC.[16][17] |
| Biocompatibility | Potentially cytotoxic due to copper | Excellent, copper-free | The copper catalyst in CuAAC can generate reactive oxygen species and be toxic to living cells, a limitation not present in SPAAC.[3][4] |
| Reagent Size | Small, minimally perturbative | Bulky, may cause steric hindrance | The terminal alkyne is significantly smaller than the strained, multi-ring DBCO structure, which can be advantageous in crowded molecular environments.[16] |
| Reaction Conditions | Requires Cu(I) source, reducing agent, and ligand | No catalyst required | SPAAC offers a simpler reaction setup with fewer components.[3] |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Potential for reaction with thiols | While generally bioorthogonal, strained alkynes can sometimes react with free thiols, a consideration not relevant for CuAAC.[18] |
| Cost-Effectiveness | Generally more cost-effective reagents | Strained cyclooctynes are typically more expensive | The synthesis of terminal alkynes is often simpler and less costly than the multi-step synthesis required for strained ring systems. |
Conclusion: Selecting the Right Tool for the Job
Both CuAAC, utilizing reagents like Methyl 4-ethynylcyclohexane-1-carboxylate , and SPAAC are exceptionally powerful and reliable methods for bioconjugation.
Choose Methyl 4-ethynylcyclohexane-1-carboxylate (via CuAAC) when:
-
Speed is critical: The reaction kinetics are typically faster.
-
Working with purified biomolecules in vitro: Copper toxicity is not a concern for non-living systems.
-
Minimizing the size of the modification is important: The small size of the terminal alkyne is less likely to interfere with the biomolecule's function.
Choose a DBCO-based reagent (via SPAAC) when:
-
Working in living systems: The absence of copper is essential for cell viability.[3]
-
Your biomolecule is sensitive to copper or oxidative damage.
-
Simplicity of the reaction setup is a priority.
By understanding the fundamental principles and practical considerations outlined in this guide, you are now equipped to validate and implement the most appropriate bioconjugation strategy for your research, ensuring robust, reproducible, and meaningful results.
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ChemBK. (n.d.). Methyl 4-ethynylcyclohexane-1-carboxylate. Retrieved from [Link]
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Agilent. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC System and Agilent 6545XT AdvanceBio LC/Q-TOF. Retrieved from [Link]
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Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteomics, 17(21). Available from: [Link]
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Uttam, A., et al. (2015). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. Bioconjugate Chemistry, 26(8), 1646–1657. Available from: [Link]
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Kaur, H., et al. (2022). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 58(89), 12423-12441. Available from: [Link]
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Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6345–6353. Available from: [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Available from: [Link]
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Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
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Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
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Rodionov, V. O., et al. (2007). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Collection of Czechoslovak Chemical Communications, 72(5-6), 643-650. Available from: [Link]
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Díez-González, S., et al. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 27(18), 4754–4762. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
